6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride
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Overview
Description
Scientific Research Applications
Synthetic Methodologies and Building Blocks for Drug Discovery
A significant portion of the research on 6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride focuses on its synthesis and application as a building block in drug discovery. Guerot et al. (2011) detailed the synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants. These compounds were prepared using efficient sequences and are amenable to the synthesis of building blocks for drug discovery, either as library members or individually on a preparative scale. This research underscores the compound's utility in generating novel molecular architectures for pharmacological investigation (Guerot et al., 2011).
Amino Acid Analogues for Chemistry and Biochemistry
Radchenko et al. (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, adding two novel amino acids to the family of sterically constrained amino acids. These compounds are useful in chemistry, biochemistry, and drug design for exploring the role of sterically constrained amino acids in biological systems and pharmaceuticals (Radchenko et al., 2010).
Applications in Organic Chemistry
The research by Andersson et al. (2017) on the photochemically induced aryl azide rearrangement showcases the reactivity of difluoro-azaspirocycles under light exposure. This study provides insights into the regioselective formation of complex spirocyclic structures, which could have implications for developing photoresponsive materials or drugs (Andersson et al., 2017).
Chemistry-Driven Drug Discovery
Wipf et al. (2004) explored the diversity-oriented synthesis of azaspirocycles, demonstrating the utility of these compounds in creating functionalized pyrrolidines, piperidines, and azepines. Such scaffolds are of considerable relevance for chemistry-driven drug discovery, providing a versatile toolkit for the synthesis of potential therapeutic agents (Wipf et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride is the metabotropic glutamate receptor subtype 2 (mGluR2) . This receptor is a part of the glutamate receptor family, which plays a crucial role in the central nervous system’s excitatory synaptic transmission.
Mode of Action
This compound acts as a selective negative allosteric modulator of mGluR2 . This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site), and its binding reduces the receptor’s response to glutamate.
Biochemical Pathways
The modulation of mGluR2 by this compound affects the glutamatergic signaling pathway . By inhibiting the response of mGluR2 to glutamate, it can alter the excitatory synaptic transmission in the brain, which may have downstream effects on various neurological processes.
Result of Action
The molecular and cellular effects of this compound’s action are related to its modulation of mGluR2. By acting as a negative allosteric modulator, it can decrease the activity of this receptor, potentially affecting various neurological processes regulated by glutamatergic transmission .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and specific characteristics of the target cells. The compound should be stored at room temperature and kept dry and cool .
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Dosage Effects in Animal Models
It is known that the compound can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can interact with various enzymes or cofactors .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles .
Properties
IUPAC Name |
6,6-difluoro-2-azaspiro[3.3]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)1-5(2-6)3-9-4-5;/h9H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZXYADCRUPKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(F)F)CNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420294-83-2 |
Source
|
Record name | 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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